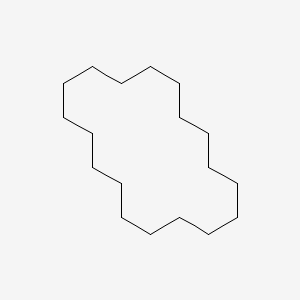
Cyclooctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooctadecane is a cycloalkane with the molecular formula C18H36 . It is a saturated hydrocarbon, meaning it contains only single bonds between carbon atoms, forming a closed ring structure with 18 carbon atoms. This compound is known for its stability and is primarily used as an intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclooctadecane can be synthesized through various methods, including:
Carbon-Carbon Bond Formation Reactions: These reactions often require specific catalysts or high-temperature conditions.
Reduction or Condensation Reactions: this compound can also be prepared by reducing or condensing precursor compounds like cyclooctanol or cyclooctanone.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale hydrogenation processes. These processes involve the hydrogenation of long-chain alkenes or alkynes in the presence of metal catalysts under high pressure and temperature conditions .
Análisis De Reacciones Químicas
Cyclooctadecane undergoes various chemical reactions, including:
Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenation Reagents: Chlorine, bromine.
Major Products Formed:
Oxidation Products: Cyclooctadecanone, cyclooctadecanol.
Reduction Products: Smaller cycloalkanes, alkanes.
Substitution Products: Halogenated cyclooctadecanes.
Aplicaciones Científicas De Investigación
Cyclooctadecane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: this compound is used in the study of lipid membranes and their properties.
Medicine: Research is ongoing to explore the potential use of this compound derivatives in drug delivery systems.
Industry: this compound is used in the production of lubricants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyclooctadecane involves its ability to interact with other molecules through van der Waals forces and hydrophobic interactions. These interactions allow this compound to form stable complexes with other compounds, which can be utilized in various applications such as drug delivery and material science .
Molecular Targets and Pathways:
Van der Waals Forces: this compound interacts with other molecules through weak van der Waals forces, which contribute to its stability and ability to form complexes.
Hydrophobic Interactions: The hydrophobic nature of this compound allows it to interact with other hydrophobic molecules, making it useful in applications involving lipid membranes and hydrophobic drug delivery.
Comparación Con Compuestos Similares
Cyclooctadecane can be compared with other cycloalkanes such as cyclohexane, cyclooctane, and cyclododecane. Here are some key points of comparison:
Cyclohexane (C6H12): Cyclohexane is a smaller cycloalkane with six carbon atoms.
Cyclooctane (C8H16): Cyclooctane has eight carbon atoms and is more reactive than this compound due to its smaller ring size.
Cyclododecane (C12H24): Cyclododecane has twelve carbon atoms and is similar in stability to this compound.
Uniqueness of this compound: this compound’s larger ring size and stability make it unique among cycloalkanes. Its ability to form stable complexes and its applications in various fields highlight its versatility and importance in scientific research and industry .
Propiedades
Número CAS |
296-18-4 |
|---|---|
Fórmula molecular |
C18H36 |
Peso molecular |
252.5 g/mol |
Nombre IUPAC |
cyclooctadecane |
InChI |
InChI=1S/C18H36/c1-2-4-6-8-10-12-14-16-18-17-15-13-11-9-7-5-3-1/h1-18H2 |
Clave InChI |
JNFIMRWCDIOUMT-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCCCCCCCCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















